N-(4-fluorophenyl)-2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]hexahydropyrimidine-4-carboxamide
Description
N-(4-fluorophenyl)-2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]hexahydropyrimidine-4-carboxamide is a heterocyclic compound featuring a partially saturated pyrimidine core (hexahydropyrimidine) with multiple substituents. Key structural elements include:
- 4-Fluorophenyl group: Attached to the nitrogen at position 1, enhancing lipophilicity and metabolic stability.
- Carboxamide moiety: At position 4, enabling hydrogen bonding with biological targets.
This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multi-point interactions.
Properties
Molecular Formula |
C24H19FN4O4 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
3-benzamido-N-(4-fluorophenyl)-2,6-dioxo-1-phenyl-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C24H19FN4O4/c25-17-11-13-18(14-12-17)26-23(32)20-15-21(30)28(19-9-5-2-6-10-19)24(33)29(20)27-22(31)16-7-3-1-4-8-16/h1-14,20H,15H2,(H,26,32)(H,27,31) |
InChI Key |
YKNAHJWYEWHFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)N(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]hexahydropyrimidine-4-carboxamide typically involves multi-step reactions. One common method involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate, followed by heating with phosphorus oxychloride to yield the desired compound . The reaction conditions often require precise temperature control and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]hexahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-fluorophenyl)-2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]hexahydropyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]hexahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison Table
Biological Activity
N-(4-fluorophenyl)-2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]hexahydropyrimidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 357.36 g/mol. It features a hexahydropyrimidine core, which is significant for its biological interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H18F N3 O3 |
| Molecular Weight | 357.36 g/mol |
| XLogP3-AA | 5.7 |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing neurotransmitter activity and potentially affecting mood and cognition.
Biological Activity Highlights
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Preliminary tests show effectiveness against certain bacterial strains, indicating possible applications in treating infections.
- Neuroprotective Effects : Evidence suggests that the compound may offer protection against neurodegenerative processes through its antioxidant properties.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Activity
In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
